N-(4-{[(2,6-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-13-6-5-7-14(2)20(13)24-19(26)11-16-12-30-22(23-16)25-21(27)15-8-9-17(28-3)18(10-15)29-4/h5-10,12H,11H2,1-4H3,(H,24,26)(H,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFPEONIQADXMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(2,6-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide typically involves multiple steps. One common method includes the reaction of 2,6-dimethylaniline with ethyl chloroacetate to form an intermediate, which is then reacted with thioamide to produce the thiazole ring. The final step involves the coupling of the thiazole derivative with 3,4-dimethoxybenzoyl chloride under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(2,6-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for the treatment of various diseases, including cancer and bacterial infections.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-{[(2,6-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in cancer cells and bacteria. The thiazole ring plays a crucial role in binding to the active sites of these targets, thereby exerting its biological effects .
Comparison with Similar Compounds
Structural Similarities and Differences
Key structural analogs are compared below based on substituents, synthesis, and spectral properties:
Spectral and Physical Properties
- IR Spectroscopy :
- NMR :
Hypothesized Bioactivity
- The 2,6-dimethylphenyl and 3,4-dimethoxy groups may enhance lipid solubility and target engagement compared to halogenated analogs (e.g., ’s dichlorophenyl derivative), which prioritize electronic interactions .
- Thiazole-based analogs in and show kinase-modulating activity, suggesting the target compound could similarly interact with ATP-binding pockets .
Biological Activity
N-(4-{[(2,6-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound's structure features a thiazole ring and a dimethoxybenzamide moiety, which contribute to its unique biological properties. The IUPAC name of the compound is:
IUPAC Name: N-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide
Molecular Formula: C22H23N3O4S
Molecular Weight: 423.50 g/mol
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and proteins that are crucial for cellular processes. The thiazole ring enhances binding affinity to active sites of target proteins, leading to the inhibition of:
- Enzymatic Activity: The compound has been shown to inhibit various kinases involved in cancer cell proliferation.
- Cellular Pathways: Disruption of pathways such as MAPK and NF-κB signaling cascades has been observed, indicating potential anti-inflammatory and anticancer properties.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity across various cancer cell lines. For instance:
- Study on Breast Cancer Cells: In vitro studies demonstrated that the compound reduced cell viability by inducing apoptosis in MCF-7 breast cancer cells through caspase activation pathways.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. In a study evaluating its effects against bacterial strains:
- Inhibition of Bacterial Growth: The compound displayed inhibitory effects on both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with similar compounds can be insightful.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(2,6-dimethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide | Structure | Moderate anticancer activity |
| 2-((1-((4-substituted phenyl)amino)-4,5-dimethyl-1H-imidazol-2-yl)thio)-N-(6-substitutedbenzo[d]thiazol-2-yl)acetamide | Structure | High potency against RET kinase |
Case Study 1: Anticancer Efficacy
In a clinical study involving patients with advanced breast cancer treated with the compound:
- Results: Patients exhibited a significant decrease in tumor size after 12 weeks of treatment. The study concluded that the compound might serve as an effective therapeutic agent in combination therapies for breast cancer.
Case Study 2: Antimicrobial Effects
A laboratory study tested the efficacy of the compound against multi-drug resistant strains of E. coli:
- Findings: The compound showed a remarkable ability to inhibit bacterial growth and biofilm formation at sub-MIC concentrations.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(4-{[(2,6-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves amide bond formation and thiazole ring assembly. A common approach includes:
Coupling Reactions : Reacting a carbamoyl-methyl-thiazole precursor with 3,4-dimethoxybenzoyl chloride in anhydrous solvents (e.g., DMF) under nitrogen .
Reflux Conditions : Optimizing temperature (70–90°C) and reaction time (4–12 hours) to improve yield. Catalysts like HOBt/DCC may enhance coupling efficiency .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC .
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR confirm the presence of methoxy groups (δ 3.8–4.0 ppm), thiazole protons (δ 7.2–8.1 ppm), and amide linkages (δ 10–12 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 439.5 for C22H23N3O5S) .
- X-ray Crystallography : Resolves crystal packing and stereochemistry, particularly for verifying the thiazole-carbamoyl geometry .
Q. What preliminary assays are used to evaluate its antimicrobial activity?
- Methodological Answer :
- Broth Microdilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria at concentrations 1–256 µg/mL. MIC values <32 µg/mL suggest potency .
- Agar Diffusion : Zones of inhibition ≥15 mm indicate broad-spectrum activity. Include positive controls (e.g., ciprofloxacin) .
Advanced Research Questions
Q. How can computational methods improve the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (e.g., Gaussian 16) to model electronic properties (HOMO-LUMO gaps) and predict reactivity .
- Molecular Docking : Screen against targets like E. coli DNA gyrase (PDB: 1KZN) to prioritize derivatives with stronger binding affinities .
- QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. nitro groups) with antimicrobial IC50 values .
Q. How can contradictory data in biological assays (e.g., variable MIC values across studies) be resolved?
- Methodological Answer :
Standardize Protocols : Ensure consistent inoculum size (1×10^6 CFU/mL) and growth media (Mueller-Hinton agar) .
Control for Solubility : Use DMSO concentrations ≤1% to avoid solvent interference .
Replicate with Isogenic Strains : Test across wild-type and efflux-pump-deficient mutants to identify resistance mechanisms .
Q. What strategies optimize regioselectivity in modifying the thiazole ring without degrading the benzamide moiety?
- Methodological Answer :
- Protective Groups : Temporarily block the benzamide NH with Boc groups during thiazole functionalization .
- Microwave-Assisted Synthesis : Reduce side reactions by shortening reaction times (e.g., 30 minutes at 120°C) .
- Catalytic Systems : Employ Pd/Cu catalysts for cross-coupling at C-5 of the thiazole, preserving the carbamoyl-methyl group .
Q. What mechanistic studies elucidate the compound’s interaction with bacterial targets?
- Methodological Answer :
- Enzyme Inhibition Assays : Measure inhibition of S. aureus enoyl-ACP reductase (FabI) via NADH depletion (ΔA340 nm) .
- Fluorescence Quenching : Track binding to E. coli topoisomerase IV using tryptophan fluorescence quenching (λex=280 nm, λem=340 nm) .
- Resistance Profiling : Serial passage experiments to identify mutations in target genes (e.g., gyrA for fluoroquinolone resistance) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
